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Compound of Interest

Compound Name:
4-Aminotetrahydro-2H-thiopyran

1,1-dioxide

Cat. No.: B1297399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide. Due to the limited availability of

public domain experimental spectra for this specific molecule, the following sections present

predicted spectroscopic data based on established principles of nuclear magnetic resonance

(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also includes

detailed, generalized experimental protocols for acquiring such data, intended to serve as a

practical reference for researchers in the field.

Core Spectroscopic Data
The structural formula of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is presented below:

The predicted spectroscopic data for this compound are summarized in the following tables.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.20 - 3.40 m 2H H-2e, H-6e

~3.05 - 3.18 m 2H H-2a, H-6a

~2.80 - 2.95 m 1H H-4

~2.05 - 2.20 m 2H H-3e, H-5e

~1.80 - 1.95 m 2H H-3a, H-5a

~1.60 (broad) s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~52.5 C-2, C-6

~48.0 C-4

~28.0 C-3, C-5

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (amine)

2960 - 2850 Medium C-H stretch (aliphatic)

1620 - 1560 Medium N-H bend (amine)

1325 - 1290 Strong
S=O stretch (sulfone,

asymmetric)

1140 - 1115 Strong
S=O stretch (sulfone,

symmetric)
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Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)

m/z Ion

150.06 [M+H]⁺

133.03 [M-NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz)

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it

in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1] Ensure the

sample is fully dissolved.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.
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Shimming: Perform automatic or manual shimming to optimize the magnetic field

homogeneity.

¹H NMR Acquisition:

Set the spectrometer to the proton frequency.

Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a

spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the carbon frequency.

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a

spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of

scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide sample (solid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Procedure (using ATR):
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and

ambient atmosphere (e.g., CO₂ and water vapor).[2]

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

[2]

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and

the crystal surface.

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. A typical

measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent

(e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide sample

High-performance liquid chromatography (HPLC) system (optional, for sample introduction)

Mass spectrometer with an Electrospray Ionization (ESI) source

Solvents (e.g., methanol, water, acetonitrile with 0.1% formic acid)

Syringe pump (for direct infusion)

Procedure (Direct Infusion ESI-MS):
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a

suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid to promote

protonation.

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution

to ensure accurate mass measurement.[3]

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate

(e.g., 5-10 µL/min) using a syringe pump.

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

where they are separated based on their mass-to-charge (m/z) ratio.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode) and any significant

fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide.
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1297399#spectroscopic-data-nmr-ir-ms-of-4-
aminotetrahydro-2h-thiopyran-1-1-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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